molecular formula C9H6ClF3O B1317601 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one CAS No. 79611-55-5

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B1317601
CAS No.: 79611-55-5
M. Wt: 222.59 g/mol
InChI Key: FKTNTKPCXIKFBJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group can interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-1,1,1-trifluoropropan-2-one: Contains a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-1,1,1-trifluoropropan-2-one: Features a nitro group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorophenyl group provides opportunities for further functionalization through electrophilic aromatic substitution reactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTNTKPCXIKFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568439
Record name 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79611-55-5
Record name 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-chlorobenzyl chloride (80.5 g, 0.5 mol) and ether (150 mL) is slowly added to a vigorously stirred slurry of magnesium turnings (12.15 g, 0.5 mol) and ether (50 mL) over a 45 minute period. After the addition is complete, the reaction mixture is refluxed for 1/2 hour then cooled in an ice bath. The Grignard reagent is then added to a solution of ethyl trifluoroacetate (71.04 g, 0.5 mol) and ether (150 mL) at -60° to -70° C. (acetone-dry ice bath) over a 45 minute period. The cooling bath is removed and the reaction mixture is allowed to warm to -10° C. The reaction mixture is then quenched with saturated ammonium chloride solution and then acidified with 10% hydrochloric acid solution. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to obtain a liquid. Vacuum distillation of the liquid gives the title product as a clear liquid (52.8 g, bp 72°-74° C./34 mm, 47%).
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
12.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71.04 g
Type
reactant
Reaction Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
47%

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